Dual 5-HT₆/5-HT₂A Receptor Binding
A ligand derived from the 5-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol scaffold, specifically compound 42 (4-(5-{[(2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol), demonstrated dual 5-HT₆ and 5-HT₂A receptor binding with Ki values of 25 nM and 32 nM, respectively [1]. The initial virtual screening hit (compound 1) bearing the same core scaffold exhibited a 5-HT₆R Ki of 91 nM [1]. In comparison, the parent 5-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol core provides a chemically distinct scaffold relative to traditional serotonin receptor ligands, which have been reported to show varying 5-HT₆R affinities across different chemical series [1].
| Evidence Dimension | 5-HT₆ Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 5-HT₆R Ki = 25 nM; 5-HT₂AR Ki = 32 nM (optimized derivative 42) [1] |
| Comparator Or Baseline | Initial hit (compound 1): 5-HT₆R Ki = 91 nM [1]; Traditional 5-HT₆R ligands (class baseline) |
| Quantified Difference | 3.6-fold improvement in 5-HT₆R affinity from initial hit to optimized derivative 42 |
| Conditions | Radioligand binding assay; recombinant human 5-HT₆ and 5-HT₂A receptors [1] |
Why This Matters
This demonstrates that the 5-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol core is a validated scaffold for developing CNS-active dual receptor ligands, with measurable optimization potential.
- [1] Starńczak, A.; et al. Virtual screening-driven discovery of dual 5-HT₆/5-HT₂A receptor ligands with pro-cognitive properties. European Journal of Medicinal Chemistry 2020, 185, 111786. PMID: 31734022. View Source
